2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDXWVXJKARCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Data
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the condensation of a benzothiazole derivative with a brominated phenyl compound. The process may require catalysts or specific reaction conditions to ensure high yield and purity.
Key Steps:
- Condensation Reaction: A benzothiazole derivative is reacted with a 2-bromophenyl-containing precursor.
- Cyclization: The intermediate undergoes intramolecular cyclization to form the tetrahydro-1,3-benzothiazol-7-one core.
- Purification: The crude product is purified, often by recrystallization or chromatography, to yield the final compound.
Detailed Synthetic Procedure
While the exact literature procedure for this specific compound is limited, the following generalized method is supported by research on analogous benzothiazolone derivatives:
Stepwise Procedure:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 2-aminobenzothiazole, 2-bromoacetophenone | Starting materials |
| 2 | Solvent: Acetic acid or ethanol | Solvent selection can affect yield and purity |
| 3 | Catalyst: Acidic catalyst (e.g., p-toluenesulfonic acid) | Facilitates condensation and cyclization |
| 4 | Reflux, 1–3 hours | Monitored by TLC |
| 5 | Cooling, filtration, and recrystallization (ethanol) | Purification step |
Alternative Multicomponent Strategies
Recent literature on benzothiazole derivatives highlights the use of multicomponent reactions (MCRs) for efficient synthesis:
- One-Pot Three-Component Reaction:
- Components: Arylglyoxal, 2-aminobenzothiazole, and a 1,3-dicarbonyl compound.
- Solvent: Acetic acid.
- Conditions: Reflux for 50–80 minutes.
- Yield: Typically 70–85% for related benzothiazolone products.
- Workup: Removal of solvent under reduced pressure, followed by recrystallization from ethanol.
Table: Representative MCR Conditions for Benzothiazolone Synthesis
| Entry | Solvent | Temperature | Time (min) | Yield (%) | Notes | |
|---|---|---|---|---|---|---|
| 1 | Water | Room Temp | 60 | No Rxn | No product formed | |
| 2 | Ethanol | Room Temp | 60 | No Rxn | No product formed | |
| 3 | Acetic acid | Reflux | 50–80 | 70–85 | Optimal |
Research Findings and Optimization
- Yield Optimization: Refluxing in acetic acid consistently provides higher yields and cleaner reactions compared to other solvents.
- Reaction Monitoring: Thin Layer Chromatography (TLC) is commonly used to monitor progress.
- Purity: Recrystallization from ethanol is effective for purification, yielding analytically pure product.
- Scalability: The described methods are suitable for both small-scale and larger-scale preparations, making them attractive for research and industrial applications.
Summary Table: Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting Materials | 2-aminobenzothiazole, 2-bromoacetophenone | Commercially available |
| Solvent | Acetic acid, ethanol | Acetic acid preferred |
| Catalyst | Acidic (e.g., p-TsOH) | Optional, but increases yield |
| Temperature | Reflux (110–120°C) | Critical for cyclization |
| Reaction Time | 50–80 minutes | Monitored by TLC |
| Yield | 70–85% | After purification |
| Purification | Recrystallization (ethanol) | High purity achievable |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 2-(2-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Overview
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a compound with significant potential in medicinal chemistry and material science. Its unique structural characteristics allow for various applications, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the scientific research applications of this compound, supported by case studies and data tables.
Pharmaceutical Applications
The compound has shown promise in various pharmaceutical applications, particularly in cancer research and treatment.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting the growth of transformed and cancerous cell lines. For instance:
- A study demonstrated that fused bicyclic thiazolyl compounds can inhibit the growth of breast carcinoma cells by targeting the securin protein involved in cell cycle regulation and tumorigenesis .
- The compound's structure allows it to interact with biological targets effectively, which is crucial for developing new anticancer agents.
Agrochemical Applications
Beyond pharmaceuticals, this compound has potential uses in agrochemicals.
Pesticidal Properties
Research has identified thiazole derivatives as effective pesticides. The structural features of this compound may contribute to its efficacy as an insecticide or fungicide:
- Compounds with similar thiazole structures have been reported to possess significant pesticidal activity against various agricultural pests .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
- Conductive Polymers : The incorporation of thiazole derivatives into polymer matrices can enhance electrical conductivity and thermal stability.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromine atom and the benzothiazole ring play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one with analogs differing in substituents or core structure.
Substituent Variations in the Phenyl Ring
Key Observations :
- Steric Effects : Ortho-substituted bromine introduces steric hindrance, which may limit rotational freedom and influence crystal packing .
Core Structure Modifications
Key Observations :
- Crystallographic Differences: The nitroanilino derivative crystallizes in a monoclinic system with a = 8.348 Å, β = 104.60°, contrasting with the ortho-bromo analog’s uncharacterized crystal structure .
Biological Activity
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one
- CAS Number : 1280703-98-1
- Molecular Formula : CHBrNOS
- Molecular Weight : 232.1 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. The compound exhibits notable activities including:
- Anticancer Properties : Research indicates that compounds within the benzothiazole family can inhibit the growth of cancer cells by inducing apoptosis and targeting specific signaling pathways involved in tumorigenesis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although detailed investigations are still needed to confirm these effects.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of transformed and cancerous cell lines by interfering with cell cycle progression and promoting apoptosis .
- Modulation of Enzymatic Activity : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways related to tumor growth and survival .
Anticancer Activity
A study focused on the anticancer potential of benzothiazole derivatives demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Activity
In vitro tests have shown promising results regarding the antimicrobial effects of this compound against several bacterial strains. Further studies are needed to elucidate the exact mechanisms involved.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, and how can reaction conditions be optimized?
Answer:
A common approach involves cyclocondensation of substituted thioamides or isothiocyanates with cyclic ketones. For example, benzoylisothiocyanate can react with tetrahydrobenzothiazole precursors in 1,4-dioxane under ambient conditions, followed by ice-water quenching to isolate the product . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity by stabilizing intermediates.
- Catalyst screening : Palladium or copper catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency for bromophenyl functionalization .
- Temperature control : Room-temperature reactions minimize side products, while reflux may accelerate sluggish steps .
Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer:
Key characterization techniques include:
- NMR spectroscopy : Analyze and NMR to confirm the tetrahydrobenzothiazole scaffold and bromophenyl substitution. Look for characteristic shifts:
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for /) .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity >95% .
Advanced: How can crystallographic data refinement tools like SHELXL address structural discrepancies in this compound?
Answer:
SHELXL is critical for resolving ambiguities in X-ray diffraction
- Handling twinning : Use the TWIN/BASF commands to model twinned crystals, common in benzothiazole derivatives due to pseudo-symmetry .
- High-resolution refinement : Apply anisotropic displacement parameters for non-H atoms and refine hydrogen positions using riding models.
- Validation : Cross-check with R-factors (<5% for R₁) and electron density maps (e.g., residual peaks <0.3 eÅ⁻³) .
Example: A bromophenyl analog (CAS 1258649-65-8) showed improved refinement after adjusting thermal parameters for the bromine atom .
Advanced: What strategies are effective for introducing functional groups via cross-coupling reactions at the bromophenyl moiety?
Answer:
The bromine atom enables site-selective modifications:
- Suzuki-Miyaura coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install biaryl groups. Optimize ligand choice (e.g., SPhos) for sterically hindered substrates .
- Buchwald-Hartwig amination : Introduce amines using Pd₂(dba)₃/XPhos catalysts (e.g., to create amino derivatives for biological studies) .
- Sonogashira coupling : Attach alkynes using CuI co-catalysts (e.g., for fluorescent probes) .
Note : Monitor reaction progress via TLC or LC-MS to prevent over-functionalization.
Advanced: How do computational models predict the compound's reactivity and interactions in biological systems?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in the thiazole ring) for nucleophilic attack .
- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The tetrahydrobenzothiazol-7-one scaffold shows affinity for ATP-binding pockets .
- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and solubility (moderate, due to the bromophenyl group), guiding lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
